
4-Chloroquinolin-7-amine
説明
Synthesis Analysis
A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Molecular Structure Analysis
The molecular formula of 4-Chloroquinolin-7-amine is C9H7ClN2 . Its average mass is 178.618 Da and its monoisotopic mass is 178.029770 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloroquinolin-7-amine is 178.62 g/mol. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Antimicrobial Activity
4-Chloroquinolin-7-amine: and its derivatives have been studied for their potential as antimicrobial agents. The synthesis of novel derivatives through nucleophilic aromatic substitution reactions has shown that these compounds can exhibit significant antimicrobial properties . The most active derivatives displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL , indicating their effectiveness against certain bacteria . However, they did not display antifungal activity, suggesting a selective antibacterial action.
Antimalarial Applications
The quinoline nucleus is a common feature in antimalarial drugs, and 4-Chloroquinolin-7-amine derivatives have been explored for their antimalarial potential. Some synthesized compounds have shown moderate to high antimalarial activity, with IC50 values less than 100 μM . This indicates that these compounds could be promising candidates for the development of new antimalarial therapies .
Anticancer Properties
Research into the anticancer properties of 4-Chloroquinolin-7-amine derivatives has revealed that some compounds exhibit significant activity against various cancer cell lines. For instance, certain derivatives have shown high activity against MCF-7 (human breast cancer) , HCT-116 (colon carcinoma) , and Hela (Cervical carcinoma) cell lines. This suggests a potential application in cancer treatment, particularly due to the selectivity towards specific cancer cells .
作用機序
Target of Action
The primary targets of 4-Chloroquinolin-7-amine are the protozoa parasites from the genus Plasmodium, which are responsible for malaria . The compound has also been found to have antimicrobial activity, showing moderate to good inhibition towards tested compounds . Furthermore, it has been screened for antitumor activity towards three lines of cancer cells: MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
Mode of Action
4-Chloroquinolin-7-amine interacts with its targets by inhibiting growth and fostering differentiation. This is achieved through the strong suppression of E2F1, which prevents cell cycle progression . The compound’s antimicrobial activity is believed to be due to the length of the carbon-chain linker and electronic properties of the compounds .
Biochemical Pathways
The affected biochemical pathways of 4-Chloroquinolin-7-amine primarily involve the life cycle of the Plasmodium parasites within the red blood cells . The compound’s antimicrobial activity is also related to its interaction with the
Safety and Hazards
The safety information for 4-Chloroquinolin-7-amine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
4-chloroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRIERONARWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743321 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
451447-23-7 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



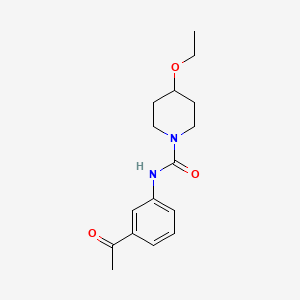
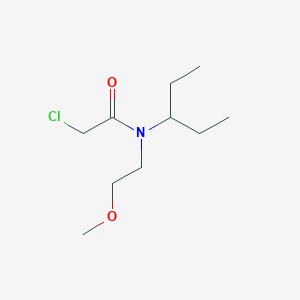

![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
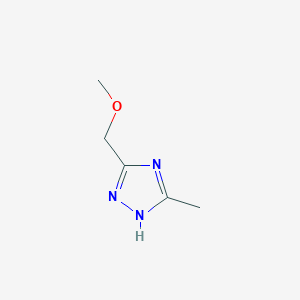
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
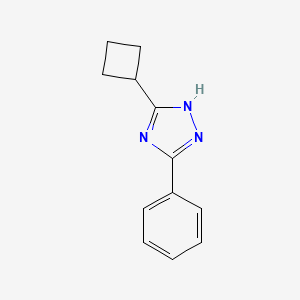

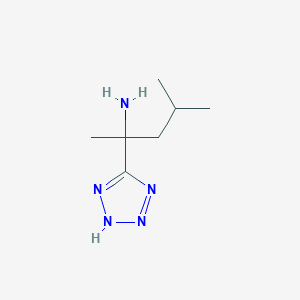
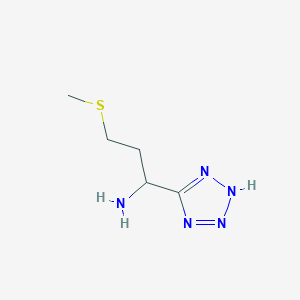

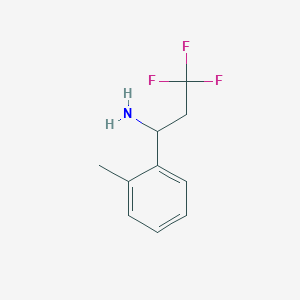
![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)